3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone
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Overview
Description
3’,4’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone is an organic compound with the molecular formula C13H14F2O3 It is characterized by the presence of two fluorine atoms on the phenyl ring and a 1,3-dioxane ring attached to the propiophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone typically involves the reaction of 3’,4’-difluorobenzaldehyde with 1,3-dioxane-2-carboxylic acid under acidic conditions to form the corresponding intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction using a suitable acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production of 3’,4’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3’,4’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The 1,3-dioxane ring may contribute to the compound’s stability and solubility, facilitating its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2’,4’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone: Similar structure with fluorine atoms at different positions on the phenyl ring.
3’,4’-Difluoro-3-(1,3-dioxolan-2-yl)propiophenone: Contains a 1,3-dioxolane ring instead of a 1,3-dioxane ring.
Uniqueness
3’,4’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone is unique due to the specific positioning of the fluorine atoms and the presence of the 1,3-dioxane ring
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c14-10-3-2-9(8-11(10)15)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYPVXLPRGTFTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645968 |
Source
|
Record name | 1-(3,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-28-3 |
Source
|
Record name | 1-(3,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884504-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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